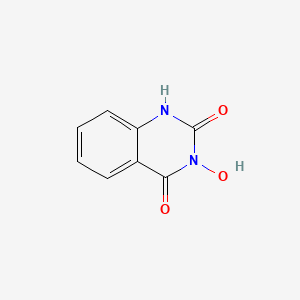

3-hydroxyquinazoline-2,4(1H,3H)-dione

Übersicht

Beschreibung

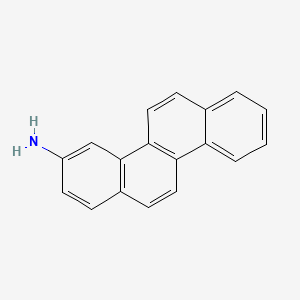

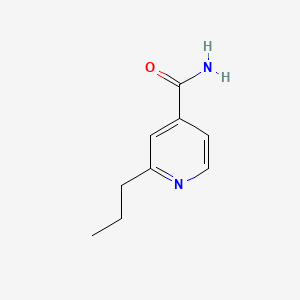

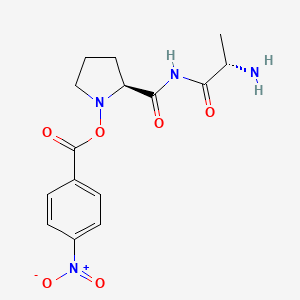

3-Hydroxychinazolin-2,4(1H,3H)-dion ist eine heterocyclische Verbindung mit bedeutender biologischer und pharmazeutischer Bedeutung. Es ist bekannt für seine antiviralen Eigenschaften, insbesondere gegen Vaccinia und Adenovirus . Die Struktur der Verbindung besteht aus einem Chinazolinring mit Hydroxyl- und Dion-Funktionsgruppen, wodurch sie zu einem vielseitigen Gerüst für verschiedene chemische Modifikationen wird.

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von 3-Hydroxychinazolin-2,4(1H,3H)-dion beinhaltet typischerweise die Cu(I)-katalysierte Azid-Alkin-1,3-dipolare Cycloaddition (CuAAC)-Methode . Diese Methode ermöglicht die Konstruktion von 1,2,3-Triazolyl-Derivaten der Verbindung. Die Reaktionsbedingungen beinhalten oft die Verwendung von Kupfer(I)-Katalysatoren und geeigneten Lösungsmitteln, um den Cycloadditionsprozess zu erleichtern.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 3-Hydroxychinazolin-2,4(1H,3H)-dion nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung der CuAAC-Methode. Die Skalierbarkeit und Effizienz dieser Methode machen sie für industrielle Anwendungen geeignet.

Chemische Reaktionsanalyse

Arten von Reaktionen

3-Hydroxychinazolin-2,4(1H,3H)-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinazolin-Derivate mit verschiedenen Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können die Dion-Funktionsgruppe modifizieren, was zur Bildung von Hydroxyl- oder Amin-Derivaten führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und Lösungsmittel, um die Bildung des gewünschten Produkts zu gewährleisten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte Chinazolin-Derivate, die je nach Art der eingeführten Substituenten unterschiedliche biologische Aktivitäten aufweisen können.

Wissenschaftliche Forschungsanwendungen

3-Hydroxychinazolin-2,4(1H,3H)-dion hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es dient als vielseitiges Gerüst für die Synthese verschiedener heterocyclischer Verbindungen.

Industrie: Die chemische Vielseitigkeit der Verbindung ermöglicht ihren Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Wirkmechanismus von 3-Hydroxychinazolin-2,4(1H,3H)-dion beinhaltet seine Wechselwirkung mit viralen Enzymen und Proteinen. Die Verbindung hemmt die Virusreplikation durch das Abzielen auf bestimmte virale Enzyme, wie z. B. Reverse Transkriptase und Integrase im Fall von HIV . Diese Hemmung verhindert die Replikation und Verbreitung des Virus, wodurch seine antiviralen Effekte erzielt werden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxyquinazoline-2,4(1H,3H)-dione typically involves the Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) method . This method allows for the construction of 1,2,3-triazolyl derivatives of the compound. The reaction conditions often include the use of copper(I) catalysts and appropriate solvents to facilitate the cycloaddition process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the CuAAC method. This method’s scalability and efficiency make it suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-hydroxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the dione functional group, leading to the formation of hydroxyl or amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

3-hydroxyquinazoline-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.

Industry: The compound’s chemical versatility allows for its use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-hydroxyquinazoline-2,4(1H,3H)-dione involves its interaction with viral enzymes and proteins. The compound inhibits viral replication by targeting specific viral enzymes, such as reverse transcriptase and integrase in the case of HIV . This inhibition prevents the virus from replicating and spreading, thereby exerting its antiviral effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen zu 3-Hydroxychinazolin-2,4(1H,3H)-dion sind:

Chinazolinon-Derivate: Diese Verbindungen teilen sich die Chinazolinringstruktur und zeigen verschiedene biologische Aktivitäten.

Triazolyl-Derivate: Diese Verbindungen werden unter Verwendung der CuAAC-Methode synthetisiert und haben ähnliche antivirale Eigenschaften.

Einzigartigkeit

Die Einzigartigkeit von 3-Hydroxychinazolin-2,4(1H,3H)-dion liegt in seiner spezifischen antiviralen Aktivität gegen Vaccinia und Adenovirus, die bei anderen Chinazolin-Derivaten nicht üblich ist . Darüber hinaus macht seine Fähigkeit, mehrere virale Enzyme zu hemmen, es zu einer wertvollen Verbindung für die antivirale Forschung und Medikamentenentwicklung .

Eigenschaften

IUPAC Name |

3-hydroxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-5-3-1-2-4-6(5)9-8(12)10(7)13/h1-4,13H,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZSQUATPYDROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277492 | |

| Record name | 3-hydroxy-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5329-43-1 | |

| Record name | 3-Hydroxy-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 2552 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC2552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-1,2,3,4-tetrahydroquinazoline-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives interact with their target and what are the downstream effects?

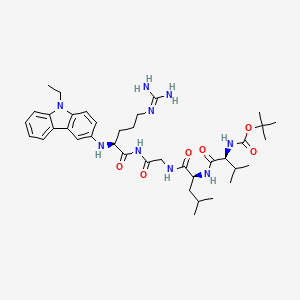

A: Research suggests that this compound derivatives act as metal ion chelators, potentially targeting the NS5B polymerase of HCV. [] NS5B is an essential enzyme for HCV replication, and inhibiting its activity can disrupt the virus's life cycle. The metal ion chelating properties of these compounds are thought to play a crucial role in this interaction. Studies utilizing thermal shift assays demonstrated that compounds like 21e and 21k increased the melting temperature (Tm) of the NS5B protein, indicating a potential binding interaction. [] Further support for this mechanism comes from molecular docking studies and UV-Vis spectrophotometry, suggesting the binding of these compounds with Mg2+ ions within the NS5B catalytic center. []

Q2: What is the structure-activity relationship (SAR) observed for this compound derivatives in relation to their anti-HCV activity?

A: While specific SAR details are not explicitly outlined in the provided abstracts, the research highlights that incorporating novel metal ion chelating structures into this compound derivatives can significantly enhance their anti-HCV activity. [] Compounds like 21h, 21k, and 21t exhibited stronger anti-HCV activity compared to ribavirin, with 21t demonstrating particularly potent activity (EC50 = 2.0 μM). [] This suggests that optimizing the metal-chelating properties of these derivatives is crucial for improving their potency against HCV.

Q3: What analytical methods and techniques have been employed to characterize and study this compound and its derivatives?

A: Several analytical techniques have been used to characterize this compound and its derivatives. Electron-impact mass spectrometry played a crucial role in understanding the fragmentation patterns of these compounds, revealing key insights into their structure. [] Techniques like UV-Vis spectrophotometry have been employed to study the interaction of these compounds with metal ions, particularly in the context of their proposed mechanism of action against HCV NS5B polymerase. [] Additionally, thermal shift assays have been used to assess the binding affinity of these compounds to the NS5B protein, providing further evidence for their potential as antiviral agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Ethyl-(6-hydrazinylpyridazin-3-yl)amino]propan-2-ol](/img/structure/B1216766.png)